molecular formula C9H13ClO2 B8332961 1-(2-Chloroallyl)cyclopentanecarboxylic acid

1-(2-Chloroallyl)cyclopentanecarboxylic acid

Cat. No. B8332961
M. Wt: 188.65 g/mol
InChI Key: XKLWDWRZVLAAFL-UHFFFAOYSA-N
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Patent
US08877815B2

Procedure details

To a solution of methyl 1-(2-chloroallyl)cyclopentanecarboxylate (1.82 g, 8.98 mmol) in MeOH (30 mL) was added 1M NaOH (26.9 mL, 26.9 mmol) at room temperature. The mixture was stirred at room temperature for 2 hour then heated at 60° C. for 24 hours. The reaction mixture was quenched with excess of aq. 1 M HCl. The mixture was extracted with EtOAc, and the organic layer was washed with water, brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The obtained residue was purified by flash chromatography using 30% EtOAc/heptane to 100% EtOAc to give 1-(2-chloroallyl)cyclopentanecarboxylic acid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.43-1.82 (m, 6H), 2.04-2.28 (m, 2H), 2.69 (s, 2H), 5.08 (s, 1H), 5.17 (d, J=1.0 Hz, 1H).
Name
methyl 1-(2-chloroallyl)cyclopentanecarboxylate
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
26.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[CH2:13])[CH2:3][C:4]1([C:9]([O:11]C)=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5]1.[OH-].[Na+]>CO>[Cl:1][C:2](=[CH2:13])[CH2:3][C:4]1([C:9]([OH:11])=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
methyl 1-(2-chloroallyl)cyclopentanecarboxylate
Quantity
1.82 g
Type
reactant
Smiles
ClC(CC1(CCCC1)C(=O)OC)=C
Name
Quantity
26.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 60° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with excess of aq. 1 M HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(CC1(CCCC1)C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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